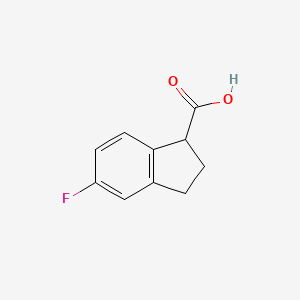

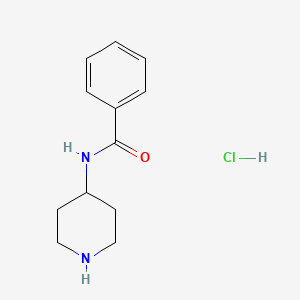

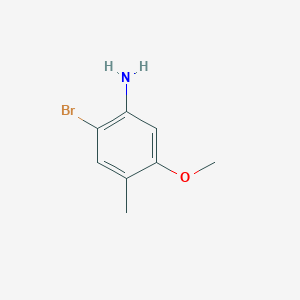

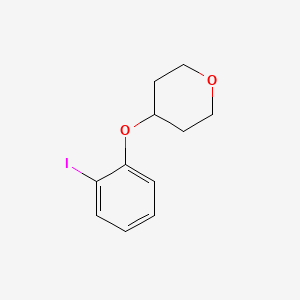

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate (MBDQC) is a synthetic compound that is used in a variety of scientific research applications. It is a small molecule that has a broad range of biological activities and can be used in a variety of laboratory experiments. MBDQC has been used in a variety of studies to investigate the mechanism of action of various drugs, biochemical and physiological effects, and the advantages and limitations of using MBDQC in laboratory experiments.

Applications De Recherche Scientifique

Synthesis of C-glycoside Derivatives

Field

Chemistry, specifically Organic Synthesis

Application

The compound can be used in the synthesis of new C-glycoside derivatives of multivalent carbohydrates .

Method

The synthesis involves the use of α-D-methyl mannopyranoside and other reagents. The reaction affords the corresponding sulfide spacer-arm glycosides in good yields .

Results

The synthesis resulted in C-allyl mannopyranosides being obtained in 39-60% yields .

Development of Anti-Alzheimer Agents

Field

Medicinal Chemistry

Application

The compound can be used in the development of new donepezil analogs, which are potential anti-Alzheimer agents .

Method

The method involves the synthesis of new benzothiophene-based compounds, which are then evaluated for their AChE inhibitory activity .

Results

Most of the synthesized compounds exhibited remarkable AChE inhibitory activity and effectively inhibited self-mediated β-amyloid protein in vitro .

Demethylation Reactions

Application

The compound can be used in demethylation reactions, which involve the elimination of a methyl group from a molecule .

Method

There exist multiple approaches for demethylation, including chemical and catalytic methods .

Results

The demethylation of m-methoxy phenols forms m-aryloxy phenols .

Radiolysis of Carboxyquinolines

Field

Chemistry, specifically Radiochemistry

Application

The compound is used in radiolysis of carboxyquinolines .

Method

The method involves the use of radiation to induce chemical reactions .

Results

The results of the radiolysis process can be used in various chemical applications .

Biosynthesis of Thiostrepton

Field

Biochemistry

Application

The compound can be used in the study of the biosynthesis of thiostrepton, a thiopeptide antibiotic .

Method

The method involves the synthesis of specifically 13C-labeled quinoline-2-carboxylate derivatives from quinoline .

Results

The results showed that these compounds can be used to study the biosynthesis of thiostrepton in a strain of Streptomyces laurentii .

Propriétés

IUPAC Name |

methyl 4-oxo-6-phenylmethoxy-1H-quinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-18(21)16-10-17(20)14-9-13(7-8-15(14)19-16)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEUSWBMFAUWGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621557 |

Source

|

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

CAS RN |

929028-73-9 |

Source

|

| Record name | Methyl 6-(benzyloxy)-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)

![2-Azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1289022.png)